molecular formula C23H22FN3O3S B1208255 1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one

1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one

Cat. No. B1208255
M. Wt: 439.5 g/mol
InChI Key: KPPWSVICCUUWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

1. Nuclear Magnetic Resonance Studies

Research by Hirohashi, Inaba, and Yamamoto (1976) on bicyclic thiophene derivatives, including compounds similar to the chemical , showed that these compounds exhibit unique spin couplings observable in 1H NMR spectra, which can be attributed to a through-space mechanism. This finding is significant in understanding the molecular structure and behavior of such compounds (Hirohashi, Inaba, & Yamamoto, 1976).

2. Bactericidal Activities

Zhou Xi (2015) introduced fluorine into thieno[2,3-d]pyrimidin-4(3H)-one to determine its bactericidal activity. The study synthesized novel compounds showing strong inhibitory effects on crop biomasses and significant inhibition activity against cotton fusarium wilt. This suggests potential agricultural applications of such fluorine-containing compounds (Zhou Xi, 2015).

3. Synthesis and Characterization of Thieno-Fused Compounds

Mabkhot et al. (2015) synthesized new substituted thieno-fused bicyclic compounds, determined their chemical structure through various spectroscopic methods, and provided insights into their molecular structure via X-ray single crystal analysis. This research contributes to the broader understanding of thieno-fused compounds' chemical properties (Mabkhot et al., 2015).

4. Antiviral Evaluation

Shamroukh et al. (2007) prepared pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation, specifically against Herpes Simplex Virus type-1 (HSV-1). This demonstrates the potential pharmaceutical applications of such derivatives in antiviral treatments (Shamroukh et al., 2007).

5. Antimicrobial Activities

Chambhare et al. (2003) synthesized compounds with thienopyrimidinone rings and tested them for antibacterial and antimycobacterial activity, finding significant in vitro activity against various microbial strains. This research highlights the compound's potential in developing new antimicrobial agents (Chambhare et al., 2003).

properties

Product Name

1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one

Molecular Formula

C23H22FN3O3S

Molecular Weight

439.5 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-(furan-2-ylmethyl)-3-imino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one

InChI

InChI=1S/C23H22FN3O3S/c1-23(2)10-17-18(13-30-23)31-21-19(17)20(25)26(12-16-4-3-9-29-16)22(28)27(21)11-14-5-7-15(24)8-6-14/h3-9,25H,10-13H2,1-2H3

InChI Key

KPPWSVICCUUWOM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=N)N(C(=O)N3CC4=CC=C(C=C4)F)CC5=CC=CO5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one
Reactant of Route 2
1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one
Reactant of Route 3
1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one
Reactant of Route 4
1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one
Reactant of Route 5
1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one
Reactant of Route 6
1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one

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